REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8]Br)=[C:6]([Cl:10])[C:5]([Cl:11])=[C:4]([Cl:12])[C:3]=1[Cl:13].[OH2:14]>CN(C=O)C>[Cl:1][C:2]1[C:7]([CH2:8][OH:14])=[C:6]([Cl:10])[C:5]([Cl:11])=[C:4]([Cl:12])[C:3]=1[Cl:13]
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Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1CBr)Cl)Cl)Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for two hours
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
On dilution with water solids precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was filtered out
|
Type
|
WASH
|
Details
|
washed on the
|
Type
|
FILTRATION
|
Details
|
filter until the wash water
|
Type
|
CUSTOM
|
Details
|
On drying
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1CO)Cl)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |